beta-D-Glucose

Description

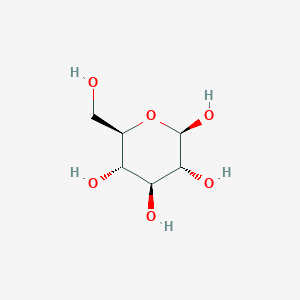

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Architecture and Conformational Dynamics of β D Glucose

Cyclic Hemiacetal Forms

While glucose can be depicted as a linear, open-chain molecule, it predominantly exists in cyclic forms in aqueous solutions. wikipedia.orguomustansiriyah.edu.iq This cyclization occurs through an intramolecular reaction where the aldehyde group at carbon-1 reacts with a hydroxyl group along the carbon chain, forming a more stable hemiacetal. pressbooks.pubkhanacademy.org

Pyranose and Furanose Ring Structures

The reaction between the C-1 aldehyde group and the hydroxyl group on C-5 results in a six-membered ring known as a pyranose. wikipedia.orguomustansiriyah.edu.iq This form is named after the heterocyclic compound pyran. mgcub.ac.in Alternatively, a reaction with the C-4 hydroxyl group can form a five-membered ring called a furanose, named after furan. wikipedia.orgmgcub.ac.in In an aqueous solution, the pyranose forms of glucose are overwhelmingly favored, constituting over 99% of the molecules, while the furanose forms are present in negligible amounts. wikipedia.orgmasterorganicchemistry.com

The formation of the cyclic structure creates a new stereocenter at the former carbonyl carbon (C-1), which is now referred to as the anomeric carbon. uomustansiriyah.edu.iq This gives rise to two distinct stereoisomers, or anomers, designated as α (alpha) and β (beta). pressbooks.pub In the context of D-glucose, the α-anomer is characterized by the hydroxyl group on the anomeric carbon being on the opposite side of the ring from the CH₂OH group at C-5. pressbooks.pub Conversely, in the β-anomer, the anomeric hydroxyl group is on the same side as the CH₂OH group. pressbooks.pub

Haworth and Fischer Projectional Representations

To visualize these cyclic structures, chemists commonly use Haworth and Fischer projections. libretexts.orgmioy.org

Fischer Projections: These are used to represent the open-chain form of sugars. libretexts.org In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group in glucose) at the top. mioy.org Horizontal lines represent bonds projecting out of the page, while vertical lines represent bonds projecting into the page. libretexts.org

Haworth Projections: These projections are used for the cyclic forms of sugars. libretexts.org The ring is depicted as a flat polygon with the anomeric carbon typically on the right and the ring oxygen at the back. uomustansiriyah.edu.iqlibretexts.org Substituents are drawn either above or below the plane of the ring. For D-sugars, the β-anomer has the C-1 hydroxyl group pointing up, while the α-anomer has it pointing down. libretexts.org

The transition from a Fischer projection to a Haworth projection involves conceptually rotating the Fischer projection and curling the carbon chain to bring the C-5 hydroxyl group in proximity to the C-1 aldehyde group for cyclization. chemistrysteps.com

Ring Conformations and Stereochemical Preferences

While Haworth projections are useful for representation, they incorrectly imply that the pyranose ring is planar. uomustansiriyah.edu.iq In reality, to minimize steric strain, the six-membered pyranose ring adopts non-planar conformations, similar to cyclohexane. uomustansiriyah.edu.iq

Chair Conformations and Substituent Orientations

The most stable conformation for the pyranose ring is the chair conformation. uomustansiriyah.edu.iqbartleby.com The pyranose ring can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁. In these conformations, the substituents on the ring carbons can occupy either axial or equatorial positions. uomustansiriyah.edu.iq Axial bonds are parallel to the symmetry axis of the ring, while equatorial bonds extend nearly perpendicular to it. uomustansiriyah.edu.iq

The stability of a particular chair conformation is determined by the steric interactions between its substituents. Conformations with bulky substituents in equatorial positions are generally more stable due to reduced 1,3-diaxial interactions. mgcub.ac.inwikipedia.org For β-D-glucopyranose, the ⁴C₁ conformation is significantly more stable because all of its bulky hydroxyl and hydroxymethyl (CH₂OH) groups occupy the more spacious equatorial positions. uomustansiriyah.edu.iqmgcub.ac.in The alternative ¹C₄ conformation, where these bulky groups are in the more crowded axial positions, is energetically unfavorable. This preference for the ⁴C₁ conformation with all bulky groups in equatorial positions makes β-D-glucopyranose the most stable of all D-aldohexoses. bartleby.comlibretexts.org

Anomeric Interconversion and Mutarotation

When either pure α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution gradually changes over time until it reaches a stable equilibrium value. pressbooks.pubmasterorganicchemistry.com This phenomenon is known as mutarotation. pressbooks.pubmasterorganicchemistry.com For example, a solution of pure α-D-glucopyranose has an initial specific rotation of +112.2°, while a solution of pure β-D-glucopyranose has a specific rotation of +18.7°. pressbooks.pub Both solutions will equilibrate to a final specific rotation of +52.7°. pressbooks.pubmgcub.ac.in

This change in optical rotation is a direct consequence of the interconversion between the α and β anomers in solution. masterorganicchemistry.comvedantu.com The equilibrium mixture for D-glucose in water at room temperature consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount (<0.02%) of the open-chain aldehyde form. wikipedia.orgwikipedia.org The higher proportion of the β-anomer reflects its greater stability. mgcub.ac.in

Mechanisms of Anomerization

The interconversion between anomers, or anomerization, proceeds through the transient formation of the open-chain aldehyde form. wikipedia.orgpearson.com This process is catalyzed by both acid and base. wikipedia.org

The mechanism involves the following steps:

The cyclic hemiacetal ring opens to form the linear aldehyde. pressbooks.pubwikipedia.org

Rotation can occur around the C1-C2 single bond in the open-chain form. khanacademy.org

The ring then re-closes when the C-5 hydroxyl group attacks the planar carbonyl group. pressbooks.pubpearson.com This attack can occur from either face of the carbonyl, leading to the formation of either the α or β anomer. pressbooks.pub

This reversible process continues until a dynamic equilibrium is established between the two anomers and the open-chain form. vedantu.comconductscience.com

| Property | α-D-Glucopyranose | β-D-Glucopyranose |

| Melting Point | 146 °C | 148-155 °C |

| Initial Specific Rotation | +112.2° | +18.7° |

| Equilibrium Specific Rotation | +52.7° | +52.7° |

| Equilibrium Percentage in Water | ~36% | ~64% |

Data sourced from multiple references. pressbooks.pubmgcub.ac.inwikipedia.orglibretexts.org

Kinetic and Equilibrium Aspects of Mutarotation

The phenomenon of mutarotation refers to the change in optical rotation that occurs when an anomer of a sugar is dissolved in a solvent, typically water, as it converts into an equilibrium mixture of its anomeric forms. For D-glucose, this involves the interconversion between the α-D-glucopyranose and β-D-glucopyranose anomers via an open-chain aldehyde intermediate. researchgate.netchem-soc.si This process is a reversible first-order reaction. researchgate.net

At equilibrium in aqueous solution, the β-anomer is the predominant form. chem-soc.si The equilibrium constant (K), representing the ratio of the β-anomer to the α-anomer, is approximately 1.75 at 25°C. scispace.com The composition of the equilibrium mixture is influenced by factors such as temperature and concentration; for instance, the proportion of the α-anomer at equilibrium shows a slight increase with rising temperature and concentration. researchgate.net The enthalpy change (ΔH) for the α→β conversion in water has been determined to be approximately -280 cal/mol for the temperature range of 20-30°C. scispace.com

Interactive Table: Kinetic Parameters for D-Glucose Mutarotation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Total Rate Constant (k) | 7.67 × 10⁻⁵ s⁻¹ | 22°C, tridistilled water | acs.org |

| Forward Rate Constant (k₁) | 2.76 × 10⁻⁵ s⁻¹ | 22°C, tridistilled water | acs.org |

| Reverse Rate Constant (k₂) | 4.91 × 10⁻⁵ s⁻¹ | 22°C, tridistilled water | acs.org |

| Activation Energy (Ea) | 67.2 kJ mol⁻¹ | Aqueous solution | chem-soc.si |

Theoretical and Computational Studies of β-D-Glucose Structure

Computational chemistry provides powerful tools for investigating the structure, stability, and dynamics of β-D-glucose at an atomic level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations have become indispensable for understanding its conformational preferences and interactions with solvents.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate insights into their geometries and relative energies. For β-D-glucose, DFT studies have been crucial for analyzing its conformational landscape, which includes various chair, boat, and skew-boat forms. unesp.brbme.hu

Calculations consistently show that the ⁴C₁ chair conformation is the most stable and lowest-energy form for β-D-glucose. acs.orgacs.org Other conformations, such as the inverted ¹C₄ chair and various boat/skew-boat forms, are significantly higher in energy. bme.huacs.org The relative free energy differences between these conformers have been quantified through advanced computational techniques like metadynamics coupled with DFT. acs.orgacs.org For example, the energy difference between the ¹C₄ and the most stable ⁴C₁ conformation is more pronounced in aqueous solution than in the gas phase. acs.org The choice of the functional and the inclusion of diffuse functions in the basis set are critical for obtaining accurate relative energies, particularly for pyranose versus furanose structures. bme.hupsnc.pl

Interactive Table: Relative Free Energies of β-D-Glucose Conformations Energies are relative to the most stable ⁴C₁ chair conformation.

| Conformation | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (Aqueous Solution, kcal/mol) | Source |

|---|---|---|---|

| ⁴C₁ (Chair) | 0.0 | 0.0 | acs.org |

| ²Sₒ/B₃,ₒ (Skew-Boat) | 3.0 | 4.1 | acs.org |

| ¹S₃ (Skew) | 5.0 - 8.0 | 5.0 - 8.0 | acs.org |

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. For β-D-glucose in aqueous solution, MD simulations have been instrumental in characterizing its solvation structure and the complex interactions with surrounding water molecules. nih.govmdpi.com

These simulations reveal that glucose is extensively hydrated, with a distinct hydration shell of water molecules. researchgate.netlsbu.ac.uk Classical and ab initio MD simulations indicate that a glucose molecule is surrounded by approximately 10 to 15 water molecules in its first hydration shell that are directly hydrogen-bonded. researchgate.netrsc.org If weaker van der Waals interactions are included, the total hydration number can be around 20. researchgate.net The simulations show that while the pyranoid ring's conformation is largely unaffected by solvation, the dynamics and orientations of the exocyclic hydroxyl and hydroxymethyl groups are significantly influenced by the solvent. nih.gov Furthermore, the diffusion of both water and glucose molecules is strongly dependent on concentration, with diffusion rates decreasing as glucose concentration increases. researchgate.net

The hydration of β-D-glucose is dominated by hydrogen bonding between its hydroxyl groups and water. Computational studies provide detailed analysis of these hydrogen bonds, including their number, strength, and geometry. β-D-glucose forms a greater number of hydrophilic hydrogen bonds with surrounding water molecules compared to its α-anomer. acs.orgnih.gov It also coordinates the smallest number of water molecules through hydrophobic interactions. acs.orgarxiv.org

The sugar hydroxyl groups act as both hydrogen bond donors and acceptors, though they are generally more efficient donors than acceptors. researchgate.net The average length of a hydrogen bond between β-D-glucose and water is the shortest among several tested monosaccharides, suggesting these are the strongest bonds. acs.orgresearchgate.net This extensive and well-ordered hydrogen-bonding network is a key factor in its high solubility. researchgate.net The hydration shell can be divided into a hydrophilic part, containing hydrogen-bonded water, and a hydrophobic part, associated with the C-H groups of the ring. acs.org

Interactive Table: Average Hydration Shell Coordination Numbers for β-D-Glucose Data from Ab Initio Molecular Dynamics (AIMD) simulations.

| Hydration Sphere | Average Number of Water Molecules | Source |

|---|---|---|

| Hydrophilic (H-bonded) | 11.23 | acs.org |

Ab initio molecular dynamics (AIMD) is a first-principles simulation method that calculates intermolecular forces "on the fly" from electronic structure theory, typically DFT. acs.org Unlike classical MD, which relies on predefined force fields, AIMD can explicitly model electronic polarization and charge transfer effects that arise from sugar-water interactions. acs.orgnih.gov

AIMD simulations of β-D-glucose in water have provided unparalleled insight into its hydration. acs.orgacs.org These studies confirm that β-D-glucose forms the highest number of hydrogen bonds, both as a donor and an acceptor, compared to other glucose isomers. nih.gov A significant finding from AIMD is the distinct electronic properties of the oxygen atoms; Bader charge analysis shows that the anomeric oxygen (O1) is significantly more negatively charged, while the ring oxygen (O5) is the least negatively charged. acs.orgnih.gov The simulations also reveal that β-D-glucose stands out for the symmetry of both its hydrophilic and hydrophobic hydration shells. acs.orgresearchgate.net These unique characteristics—a high number of strong, symmetrical hydrogen bonds—are directly correlated with the outstanding solubility and biological prevalence of β-D-glucose. nih.govarxiv.org AIMD has also been used to investigate the localization of excess electrons in glucose solutions and to explore the free energy surfaces of reactions like acid-catalyzed condensation. researchgate.netacs.org

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| β-D-Glucose | C₆H₁₂O₆ |

| α-D-Glucose | C₆H₁₂O₆ |

| Water | H₂O |

| D-glucolactone | C₆H₁₀O₆ |

| Acetic acid | CH₃COOH |

| Acetate (B1210297) | CH₃COO⁻ |

Biosynthesis and Intracellular Metabolism of β D Glucose

β-D-Glucose as a Monosaccharide Precursor in Biological Systems

β-D-glucose, a simple sugar with the chemical formula C6H12O6, is a fundamental monosaccharide in biological systems. sarchemlabs.com It serves as a primary energy source and a key precursor for the synthesis of a wide array of essential molecules. sarchemlabs.comsarchemlabs.com In plants and some prokaryotes, glucose is a direct product of photosynthesis. wikipedia.org In animals, it is obtained through the breakdown of dietary carbohydrates, such as starch and glycogen (B147801), or synthesized from non-carbohydrate sources through a process called gluconeogenesis. wikipedia.orgwikipedia.org

The versatility of β-D-glucose as a precursor is evident in its role in the formation of complex carbohydrates like glycogen for energy storage in animals and starch in plants. sarchemlabs.comwikipedia.org It is also a fundamental building block for structural polysaccharides, most notably cellulose (B213188) in plant cell walls. sarchemlabs.comnih.gov Beyond polysaccharides, β-D-glucose and its derivatives are integral to the synthesis of:

Amino Acids and Nucleotides: The carbon skeletons derived from glucose metabolism are utilized in the biosynthesis of various amino acids and the ribose and deoxyribose sugars required for nucleotide and nucleic acid formation. nih.govnih.gov

Lipids: Acetyl-CoA, a product of glucose metabolism, is a primary building block for fatty acid synthesis. wikipedia.orginterchim.com

Glycoproteins and Glycolipids: Glucose is a component of the carbohydrate chains attached to proteins and lipids, forming glycoproteins and glycolipids that are crucial for cell recognition, signaling, and immune responses. sarchemlabs.com

Secondary Metabolites: In plants, β-D-glucose is a precursor for the synthesis of a diverse range of secondary metabolites, including flavonoids and alkaloids. sarchemlabs.com

Central Metabolic Pathways Involving β-D-Glucose and its Phosphorylated Forms

Once inside the cell, β-D-glucose is typically phosphorylated to glucose-6-phosphate (G6P). sarchemlabs.comwikipedia.org This phosphorylation, catalyzed by hexokinase or glucokinase, traps glucose within the cell and marks its entry into central metabolic pathways. sarchemlabs.comwikipedia.org The resulting β-D-glucose 6-phosphate is a pivotal metabolite at the crossroads of several major pathways. hmdb.caecmdb.caumaryland.eduecmdb.ca

Glycolysis and Energy Transduction

Glycolysis is a nearly universal metabolic pathway that converts one molecule of glucose into two molecules of pyruvate (B1213749). wikipedia.orgwikipedia.org This process occurs in the cytoplasm and involves a sequence of ten enzyme-catalyzed reactions. The initial step is the phosphorylation of glucose to glucose-6-phosphate. wikipedia.orglumenlearning.com Glycolysis results in a net production of ATP (adenosine triphosphate), the primary energy currency of the cell, and NADH (nicotinamide adenine (B156593) dinucleotide), a key electron carrier. wikipedia.orglibretexts.org Under anaerobic conditions, pyruvate can be fermented to products like lactate (B86563), while under aerobic conditions, it is further oxidized in the citric acid cycle and oxidative phosphorylation to generate a substantial amount of ATP. wikipedia.orglibretexts.org

Gluconeogenesis Mechanisms

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors such as pyruvate, lactate, glycerol, and certain amino acids. wikipedia.orgnih.gov It is essentially the reverse of glycolysis, although it utilizes several distinct enzymes to bypass the irreversible steps of glycolysis. genome.jp This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation and is predominantly carried out in the liver and to a lesser extent, in the kidneys. wikipedia.orgnih.gov

Pentose (B10789219) Phosphate (B84403) Pathway Intermediacy

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that diverges from glucose-6-phosphate. nih.govspandidos-publications.com The PPP has two main branches: an oxidative phase and a non-oxidative phase. The oxidative phase is irreversible and generates NADPH and ribulose-5-phosphate from glucose-6-phosphate. spandidos-publications.comgenome.jp NADPH is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting cells from oxidative stress. spandidos-publications.com Ribulose-5-phosphate is a precursor for the synthesis of nucleotides and nucleic acids. nih.gov The non-oxidative phase consists of a series of reversible reactions that interconvert various sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis. genome.jp

Glycogen and Sucrose (B13894) Metabolic Cycling

In animals, excess glucose is stored as glycogen, a large, branched polymer of glucose. sarchemlabs.comwikipedia.org The process of glycogen synthesis, known as glycogenesis, involves the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. nih.gov Glycogen synthase adds these UDP-glucose units to a growing glycogen chain. nih.gov When energy is needed, glycogen is broken down into glucose-1-phosphate in a process called glycogenolysis. wikipedia.org

In plants, sucrose is a major transport form of sugar. Its metabolism involves the synthesis of sucrose from glucose-6-phosphate and fructose-6-phosphate (B1210287). nih.gov This process is crucial for distributing energy from photosynthetic tissues to other parts of the plant.

Anomeric Specificity in Metabolic Processes

D-glucose exists in solution as an equilibrium mixture of two cyclic anomers, α-D-glucose and β-D-glucose. tandfonline.com Research has demonstrated that many enzymes and metabolic processes exhibit a preference for one anomer over the other, a phenomenon known as anomeric specificity. tandfonline.comcapes.gov.br

| Pathway | Key Enzyme(s) | Starting Metabolite (from Glucose) | Key Products | Anomeric Preference (if known) |

| Glycolysis | Hexokinase/Glucokinase, Phosphofructokinase, Pyruvate Kinase | β-D-Glucose -> β-D-Glucose-6-Phosphate | Pyruvate, ATP, NADH | Varies by cell type; α-preference in some, β-preference in others tandfonline.comcapes.gov.br |

| Gluconeogenesis | Pyruvate Carboxylase, PEPCK, Fructose-1,6-bisphosphatase, Glucose-6-phosphatase | Pyruvate, Lactate, etc. | β-D-Glucose | Not directly applicable as it's a synthesis pathway |

| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase | β-D-Glucose-6-Phosphate | NADPH, Ribose-5-Phosphate | Anomeric specificity has been documented tandfonline.com |

| Glycogenesis | UDP-glucose pyrophosphorylase, Glycogen synthase | β-D-Glucose-6-Phosphate -> Glucose-1-Phosphate -> UDP-Glucose | Glycogen | Anomeric specificity has been documented tandfonline.com |

| Glycogenolysis | Glycogen phosphorylase | Glycogen | Glucose-1-Phosphate | Anomeric specificity has been documented tandfonline.com |

Anomer-Specific Uptake and Transport in Diverse Tissues

Research has revealed that the uptake and transport of glucose anomers are not uniform across all biological tissues; rather, a tissue-specific preference exists. Certain tissues demonstrate a preferential uptake of β-D-glucose. Notably, the brain, retina, erythrocytes, and lens cells show a preference for transporting the β-anomer. jofem.orgnih.govub.edu This specificity is believed to be linked to the expression of particular glucose transporter (GLUT) proteins. jofem.orgub.edu Specifically, cells that predominantly express GLUT1 or GLUT3 transporters, such as those in the brain and red blood cells, appear to favor the transport of β-D-glucose. jofem.orgwikipedia.org In contrast, tissues like the liver, pancreatic β-cells, skeletal muscle, and adipose tissue seem to preferentially take up α-D-glucose, a preference associated with GLUT2 and GLUT4 transporters. jofem.orgub.edu

However, the dynamics of anomeric transport can be complex. For instance, while some studies suggest a higher transport rate for β-D-glucose in human erythrocytes, others have found that GLUT1 can transport both α- and β-glucose with similar efficiency, indicating that factors beyond simple transporter affinity, such as intracellular metabolism, may influence the net uptake of a specific anomer. jofem.orgphysiology.org Studies on rat cerebral cortex slices have shown a greater disappearance of β-D-glucose from the incubation medium compared to the α-anomer, which was linked to a preferential metabolism of the β-form rather than a difference in transport across the cell membrane itself. nih.gov

| Tissue | Preferred Anomer | Associated Glucose Transporter (Likely) | Reference |

|---|---|---|---|

| Brain | β-D-Glucose | GLUT1, GLUT3 | jofem.orgnih.gov |

| Erythrocytes (Red Blood Cells) | β-D-Glucose | GLUT1 | jofem.orgub.edu |

| Retina | β-D-Glucose | GLUT1 | jofem.orgub.edu |

| Liver | α-D-Glucose | GLUT2 | jofem.orgub.edu |

| Pancreatic β-cells | α-D-Glucose | GLUT2 | jofem.orgub.edu |

| Skeletal Muscle | α-D-Glucose | GLUT4 | jofem.orgub.edu |

Enzyme-to-Enzyme Channelling of Anomers in Phosphorylated Glucose Metabolism

Once inside the cell, both α- and β-D-glucose are phosphorylated by hexokinase to their respective glucose-6-phosphate anomers. The subsequent metabolic fate of these phosphorylated forms can differ significantly due to a phenomenon known as enzyme-to-enzyme channeling. This process involves the direct transfer of a metabolic intermediate from one enzyme to the next in a pathway without it entering the bulk cytosolic pool.

Experimental evidence, particularly from studies on rat pancreatic islets, indicates that α-D-glucose-6-phosphate is subject to enzyme-to-enzyme channeling between the hexokinase isoenzyme (specifically glucokinase) and phosphoglucoisomerase. researchgate.netnih.gov This direct channeling facilitates its entry into the glycolytic pathway. nih.gov The β-anomer of glucose-6-phosphate does not appear to participate in this channeling process to the same extent. researchgate.nettandfonline.com This anomeric specificity in channeling means that the metabolic routing of glucose can be influenced by its initial anomeric form. tandfonline.com The regulation of this channeling process is dependent on the specific hexokinase isoenzyme present in the cell type. For example, the effect of glucose concentration on the channeling of α-D-glucose-6-phosphate in rat erythrocytes (which have low-Kₘ hexokinase) is the opposite of what is observed in rat pancreatic islets (which have high-Kₘ glucokinase). scirp.orgscirp.org

Biosynthesis of β-D-Glucose-Containing Polysaccharides

β-D-glucose is the fundamental building block for several of the most abundant and structurally significant polysaccharides in nature, including cellulose, glycogen, and mixed-linkage glucans.

Elucidation of Cellulose Biosynthesis Pathways

Cellulose, the primary structural component of plant cell walls, is a linear polymer composed of thousands of D-glucose units linked by β(1,4)-glycosidic bonds. bioone.orgnih.gov This structure results in long, straight chains that align to form strong, crystalline microfibrils. nih.govwikipedia.org

The biosynthesis of cellulose is catalyzed by large, plasma membrane-localized enzyme complexes known as cellulose synthase complexes (CSCs), often appearing as rosette-shaped structures. bioone.orgnih.gov The catalytic subunit, cellulose synthase (CesA), is a glycosyltransferase that utilizes uridine (B1682114) diphosphate-glucose (UDP-glucose) as the activated sugar donor. nih.govwikipedia.orglibretexts.org The CesA enzyme processively adds glucose monomers to the growing glucan chain at its non-reducing end. nih.gov This synthesis process is coupled with the translocation of the nascent polysaccharide chain across the plasma membrane into the extracellular space, where it immediately assembles with other chains to form a cellulose microfibril. nih.govwikipedia.org

Mechanisms of Glycogen Synthesis

Glycogen is the primary storage polysaccharide in animals and fungi. It is a highly branched polymer of glucose, but unlike cellulose, the glucose residues are linked by α(1,4)-glycosidic bonds in the linear chains and α(1,6)-glycosidic bonds at the branch points. embopress.orgwikipedia.org

The synthesis of glycogen, or glycogenesis, begins with glucose from the cellular pool. Glucose is first phosphorylated to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate. libretexts.org The key activation step involves the enzyme UDP-glucose pyrophosphorylase, which reacts glucose-1-phosphate with uridine triphosphate (UTP) to form UDP-glucose, the immediate donor for glycogen synthesis. wikipedia.orglibretexts.org The central enzyme in the elongation of glycogen chains is glycogen synthase (GS). zmchdahod.org This enzyme is a glycosyltransferase that catalyzes the transfer of the glucosyl unit from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α(1,4) linkage. embopress.orglibretexts.org Branching is introduced by a separate glycogen branching enzyme, which transfers a segment of an α(1,4) chain to a C-6 hydroxyl group, creating an α(1,6) branch point. wikipedia.org

Mixed-Linkage (1,3;1,4)-β-D-Glucan Biosynthesis in Plants and Microorganisms

Mixed-linkage (1,3;1,4)-β-D-glucans are linear polysaccharides containing both β(1,3) and β(1,4) glycosidic linkages connecting D-glucose units. nih.govencyclopedia.pub These polymers are characteristic components of the cell walls of grasses (Poaceae), such as barley and oats, but have also been identified in lower plants, fungi, and some bacteria. encyclopedia.pubfrontiersin.org The ratio of (1,4) to (1,3) linkages varies between species and affects the physicochemical properties of the glucan. nih.gov In cereals, this ratio is typically between 2.2:1 and 2.6:1. nih.govencyclopedia.pub

The biosynthesis of these glucans is thought to be carried out by synthases from the cellulose synthase-like (Csl) gene superfamily, specifically members of the CslF, CslH, and CslJ families. researchgate.netresearchgate.net More recently, a linear (1,3;1,4)-β-D-glucan was discovered in the bacterium Sinorhizobium meliloti, produced by a glycosyltransferase encoded by the bgsA gene, which shows a phylogenetic relationship to bacterial cellulose synthases. pnas.org Unlike the glucans from cereals, this bacterial polymer was found to have a repeating disaccharide unit of →4)-β-D-Glcp-(1→3)-β-D-Glcp-(1→. pnas.org

| Organism Type | Example | Key Linkages | Biosynthetic Enzymes (Family) | Reference |

|---|---|---|---|---|

| Plants (Grasses) | Barley, Oats, Rice | β(1,4) and β(1,3) | Cellulose synthase-like (CslF, CslH) | nih.govencyclopedia.pubresearchgate.net |

| Fungi | Cetaria islandica (Lichen) | β(1,4) and β(1,3) | Not specified | frontiersin.org |

| Bacteria | Sinorhizobium meliloti | β(1,4) and β(1,3) | BgsA (Glycosyltransferase) | pnas.org |

Role of Glycosyl Transferases and Related Enzymes

Glycosyltransferases (GTs) are a large and diverse class of enzymes that play a central role in the biosynthesis of all polysaccharides. researchgate.netagriculturejournals.cz Their fundamental function is to catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor molecule, most commonly a nucleotide sugar like UDP-glucose, to a specific acceptor molecule. agriculturejournals.czwikipedia.org The acceptor can be a growing polysaccharide chain, a lipid, or a protein. wikipedia.org

The enzymes responsible for synthesizing the β-D-glucose-containing polysaccharides discussed above are all glycosyltransferases.

Cellulose synthase (CesA) is a processive GT that synthesizes the β(1,4)-glucan chains of cellulose. nih.gov

Glycogen synthase (GS) is a GT that elongates the α(1,4)-glucan chains of glycogen. libretexts.orgagriculturejournals.cz

Mixed-linkage β-D-glucan synthases , such as those from the CslF family in plants and the BgsA protein in bacteria, are GTs that create both β(1,3) and β(1,4) linkages. researchgate.netpnas.org

In eukaryotes, many of these GTs are located in the membranes of the Golgi apparatus, where they often work together in multi-protein complexes to assemble complex, branched polysaccharides with high fidelity before they are secreted to their final destination, such as the cell wall. researchgate.net

Enzymology and Biochemical Interactions of β D Glucose

Enzyme Substrate Recognition and Specificity

Hexokinase and Glucose Phosphorylation

Hexokinase is a key enzyme that catalyzes the phosphorylation of hexoses, transferring a phosphate (B84403) group from ATP to form a phosphate ester. ub.edu While hexokinase can phosphorylate both α-D-glucose and β-D-glucose at the C6 position, its affinity and maximal velocity (Vmax) exhibit anomeric specificity. ub.edunih.gov

Studies on mammalian hexokinases, including those from normal and tumor cells, have revealed a higher affinity for α-D-glucose but a lower maximal velocity compared to β-D-glucose. nih.govaacrjournals.orgaacrjournals.org This means that while the enzyme binds more readily to the alpha anomer, it processes the beta anomer more rapidly. capes.gov.br This anomeric specificity appears to be a consistent feature across different mammalian cell types, including normal rat islet cells, erythrocytes, parotid glands, and various tumor cell lines. aacrjournals.orgrsc.org

The phosphorylation of D-glucose by hexokinase is a critical step in glycolysis, and the differential handling of its anomers has implications for cellular metabolism. The product of this reaction is glucose-6-phosphate, which also exists in anomeric forms. ub.edujofem.org The anomeric specificity of hexokinase ensures that both forms of glucose can enter the glycolytic pathway, although at different rates.

| Anomer | Affinity (Km) | Maximal Velocity (Vmax) |

|---|---|---|

| α-D-Glucose | Higher | Lower |

| β-D-Glucose | Lower | Higher |

Glucose-6-Phosphate Isomerase Activity

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI), is a crucial enzyme in glycolysis and gluconeogenesis that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgproteopedia.org While the primary substrate for GPI is considered to be the α-anomer of glucose-6-phosphate, the enzyme does exhibit activity towards the β-anomer as well. rsc.orgresearchgate.netnih.gov

Research has shown that yeast phosphoglucoisomerase displays anomeric selectivity, rather than absolute specificity, for α-D-glucose 6-phosphate. researchgate.netnih.gov It has been demonstrated that β-D-glucose 6-phosphate can directly participate in the conversion to the oxohexose ester, accounting for about 20% of the total reaction. researchgate.netnih.gov The reaction mechanism involves the opening of the pyranose ring of G6P to an open-chain aldose, followed by isomerization to an open-chain ketose (fructose-6-phosphate), and subsequent ring closure. wikipedia.orgproteopedia.org This mechanism allows the enzyme to accommodate both anomers. The enzyme from yeast specifically catalyzes the reversible conversion between alpha-D-glucose 6-phosphate and beta-D-fructofuranose 6-phosphate and also catalyzes the anomerization of both D-hexose 6-phosphates. genome.jp

Glucose Oxidases and Dehydrogenases: Anomeric Selectivity

Glucose Dehydrogenase (GDH) also exhibits a strong preference for β-D-glucose. chem-soc.si For instance, quinoprotein soluble glucose dehydrogenase (sGDH) requires the absolute β-anomeric configuration of glucose for the stereospecific transfer of a hydride ion from the C1 of glucose to the PQQ cofactor. ucsb.edu Similarly, crystal structure analysis of glucose dehydrogenase from the hyperthermophilic archaeon Sulfolobus solfataricus has provided evidence for its selectivity for the β-anomeric, pyranose form of the substrate. nih.gov This enzyme catalyzes the oxidation of glucose to gluconate. nih.gov

| Enzyme | Preferred Anomer | Relative Reactivity (β vs α) | Product |

|---|---|---|---|

| Glucose Oxidase | β-D-Glucose | ~150 times faster | D-glucono-δ-lactone and H₂O₂ |

| Glucose Dehydrogenase | β-D-Glucose | Highly selective | Gluconate |

β-Glucosidases and Glycoside Hydrolases: Catalytic Mechanisms

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule, which can be another carbohydrate or a non-carbohydrate moiety. nih.govmdpi.com These enzymes are classified into different glycoside hydrolase (GH) families based on their amino acid sequence and structural similarity. frontiersin.orgbiorxiv.org The catalytic mechanism of these enzymes determines the stereochemistry of the product.

Most characterized β-glucosidases, belonging to families such as GH1, GH3, and GH30, employ a retaining mechanism . nih.govnih.gov This is a two-step process:

Glycosylation: A catalytic nucleophile (typically a glutamate (B1630785) or aspartate residue) attacks the anomeric carbon of the glucose residue, displacing the aglycone (the non-sugar part) and forming a covalent glycosyl-enzyme intermediate. mdpi.comresearchgate.net This step proceeds with the assistance of a general acid catalyst that protonates the glycosidic oxygen. mdpi.com

Deglycosylation: A water molecule, activated by the now basic general acid/base catalyst, attacks the covalent intermediate, hydrolyzing the bond and releasing glucose with a net retention of the original β-anomeric configuration. mdpi.comresearchgate.net

In contrast, β-glucosidases from families like GH9 utilize an inverting mechanism . nih.govnih.gov This is a single-step reaction where an activated water molecule, acting as a nucleophile, directly attacks the anomeric carbon. nih.govnih.gov This attack is facilitated by a general base catalyst that deprotonates the water molecule, and a general acid catalyst that protonates the leaving aglycone group. nih.govnih.gov This direct displacement results in an inversion of the anomeric configuration of the released glucose.

Enzymatic Degradation and Hydrolysis of β-D-Glucose Containing Oligomers and Polymers

Cellulase (B1617823) Systems and β-1,4-Glucosidic Linkage Hydrolysis

Cellulose (B213188), a linear polymer of β-D-glucose units linked by β-1,4-glucosidic bonds, is the most abundant biopolymer on Earth. nih.gov Its enzymatic degradation, a process known as cellulolysis, is carried out by a synergistic system of enzymes collectively called cellulases. wikipedia.orgpsu.edu The complete hydrolysis of cellulose to glucose typically requires the action of three main types of cellulases: nih.govnih.govnih.gov

Exo-β-1,4-glucanases (Exoglucanases or Cellobiohydrolases): These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively cleaving off cellobiose (B7769950), a disaccharide of two β-D-glucose units. nih.govnih.gov

β-Glucosidases: This final and crucial component of the cellulase system hydrolyzes cellobiose and other short cello-oligosaccharides into individual β-D-glucose molecules. nih.gov This step is vital as cellobiose can inhibit the activity of endo- and exoglucanases. biorxiv.orgfrontiersin.org

The synergistic action of these three enzyme classes is essential for the efficient conversion of crystalline cellulose into soluble glucose monomers. microbenotes.com The β-1,4-glucosidic bond is particularly resistant to hydrolysis, and the crystalline structure of cellulose further hinders enzymatic access. psu.edukhanacademy.org Cellulase systems have evolved to overcome these challenges, enabling the breakdown of this recalcitrant polymer. khanacademy.org

| Enzyme Class | EC Number | Action | Primary Product(s) |

|---|---|---|---|

| Endo-β-1,4-glucanase | EC 3.2.1.4 | Randomly cleaves internal β-1,4-glucosidic bonds | Cello-oligosaccharides |

| Exo-β-1,4-glucanase | EC 3.2.1.91 | Cleaves cellobiose from chain ends | Cellobiose |

| β-Glucosidase | EC 3.2.1.21 | Hydrolyzes cellobiose and cello-oligosaccharides | β-D-Glucose |

β-Glucanases in Plant Development and Adaptive Responses

β-glucanases are enzymes that hydrolyze the glycosidic bonds within β-glucans, which are polymers of β-D-glucose. In plants, these enzymes are integral to numerous physiological processes, from cell growth to defense against pathogens, primarily by modifying the structure of the cell wall. nih.govnih.gov Plant β-glucanases are broadly classified based on the type of bond they cleave. nih.govdntb.gov.ua

β-1,4-Glucanases: These enzymes target β-1,4-glycosidic bonds found in cellulose and other polysaccharides like xyloglucan. nih.govfrontiersin.org Their activity is crucial for cell wall loosening and restructuring during cell expansion and growth. nih.govfrontiersin.org For instance, certain β-1,4-glucanases are believed to hydrolyze non-crystalline regions of cellulose, which increases wall plasticity and allows for cell enlargement. nih.gov

β-1,3-Glucanases: These enzymes are responsible for hydrolyzing β-1,3-glucans. mdpi.com A key substrate is callose, a β-1,3-glucan that regulates intercellular transport through plasmodesmata. nih.govnih.gov By degrading callose, β-1,3-glucanases play roles in processes from pollen development to seed maturation. mdpi.combohrium.com

β-1,3-1,4-Glucanases: Found predominantly in cereals, these enzymes break down mixed-linkage glucans, which serve as a transient energy store in the cell wall. nih.govnih.gov During periods of rapid growth, such as seedling development, the degradation of these glucans provides a ready source of glucose. nih.govnih.gov

Beyond their developmental roles, β-glucanases are a critical component of the plant's adaptive response to microbial threats. nih.gov They function as pathogenesis-related (PR) proteins, specifically the PR-2 family, defending against fungal pathogens. bohrium.comagrobiologicalrecords.com This defense occurs through two primary mechanisms:

Direct Hydrolysis: Plant β-1,3-glucanases can directly break down the β-1,3- and β-1,3-1,6-glucans that are major structural components of fungal cell walls, inhibiting pathogen growth. nih.govmdpi.comagrobiologicalrecords.com

Signal Generation: By degrading the cell walls of invading microbes, these enzymes release β-glucan oligosaccharides. nih.gov These fragments act as Microbe-Associated Molecular Patterns (MAMPs) that are recognized by the plant's immune system, triggering a broader, systemic defense response, including the production of antimicrobial compounds known as phytoalexins. nih.gov

Table 1: Classification and Functions of Plant β-Glucanases

| Enzyme Class | Primary Substrate (β-D-Glucose Polymer) | Key Developmental Functions | Role in Adaptive Responses |

| β-1,4-Glucanases | Cellulose, Xyloglucan | Cell wall loosening, cell expansion, fruit ripening. nih.govfrontiersin.org | - |

| β-1,3-Glucanases | Callose | Mobilization of callose at plasmodesmata, pollen development, seed maturation. nih.govbohrium.com | Hydrolysis of fungal cell walls, release of immune elicitors. nih.govmdpi.com |

| β-1,3-1,4-Glucanases | Mixed-Linkage Glucan | Energy mobilization during seedling growth in cereals. nih.govnih.gov | - |

Molecular Recognition by Receptors and Binding Proteins

The biological effects of β-D-glucose are often mediated through its polymeric form, β-glucan. These polysaccharides are recognized as key molecular patterns by specific receptors and binding proteins in various organisms, initiating a cascade of cellular responses. frontiersin.orgspandidos-publications.com The specificity of this recognition depends on the structural characteristics of the β-glucan, including its linkage type (e.g., β-1,3, β-1,4, β-1,6), degree of branching, molecular weight, and tertiary structure (e.g., triple helix). frontiersin.orgnih.govmdpi.com This molecular recognition is fundamental to processes ranging from immune defense in animals to cell wall dynamics in plants and fungi.

β-Glucan Receptor Interactions and Immune Modulation

In vertebrates, the immune system has evolved pattern recognition receptors (PRRs) that specifically bind to β-glucans, which are common on the surface of fungi and some bacteria. frontiersin.orgspandidos-publications.com This interaction allows the innate immune system to detect pathogenic invaders and mount a response. frontiersin.orgnih.gov The recognition of the β-D-glucose units within these polysaccharides by immune cells is a critical first step in immunomodulation. nih.gov

Several major receptors are involved in this process:

Dectin-1: Considered the primary receptor for β-glucans on myeloid cells like macrophages and dendritic cells. spandidos-publications.comnih.gov Dectin-1 specifically recognizes β-1,3-linked glucans and structures with β-1,6 branches. nih.govjst.go.jp Upon binding, Dectin-1 triggers a signaling cascade involving the tyrosine kinase Syk, leading to phagocytosis, the production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines such as TNF-α and various interleukins. spandidos-publications.comnih.gov This activation stimulates both innate and adaptive immune responses. spandidos-publications.comnih.gov

Complement Receptor 3 (CR3): This receptor, found on neutrophils, natural killer (NK) cells, and macrophages, also binds β-glucans. frontiersin.orgresearchgate.net CR3-mediated recognition is particularly important for enhancing cytotoxicity against target cells, such as tumor cells opsonized with the complement component iC3b. frontiersin.orgnih.gov

The nature of the β-glucan molecule significantly influences its interaction with these receptors. Particulate or insoluble β-glucans are potent activators of the Dectin-1 pathway. frontiersin.orgnih.gov In contrast, some soluble β-glucans may bind to receptors without triggering a full downstream signal or may require the involvement of the complement system and CR3 to exert their effects. frontiersin.orgnih.gov This complex interplay allows for a tuned immune response based on the specific type of β-glucan encountered.

Table 2: Key Immune Receptors for β-Glucans

| Receptor | Primary Immune Cells | β-Glucan Ligand Specificity | Key Downstream Effects |

| Dectin-1 | Macrophages, Dendritic Cells, Neutrophils. nih.gov | β-1,3 and β-1,6 linkages; particularly particulate β-glucans. nih.govnih.gov | Phagocytosis, ROS production, release of inflammatory cytokines (TNF-α, IL-1, IL-6). spandidos-publications.comnih.gov |

| Complement Receptor 3 (CR3) | Neutrophils, NK Cells, Macrophages. frontiersin.orgresearchgate.net | Binds β-glucans, often in conjunction with complement. frontiersin.org | Enhances cytotoxicity against iC3b-opsonized targets. frontiersin.orgnih.gov |

| Scavenger Receptors | Macrophages. researchgate.net | Various β-glucan structures. researchgate.net | Contributes to β-glucan recognition and clearance. researchgate.net |

| Lactosylceramide | Leukocytes. researchgate.netfrontiersin.org | Binds β-glucans. frontiersin.org | Contributes to cell signaling and immune activation. frontiersin.org |

Indirect Interactions with Insulin (B600854) Receptors

β-D-glucose does not directly bind to or activate the insulin receptor. Instead, its interactions are indirect, occurring through the metabolic and signaling consequences of glucose metabolism that subsequently modulate the insulin signaling pathway. cellsignal.combosterbio.com The primary role of insulin is to regulate blood glucose by promoting its uptake into muscle and adipose tissues and suppressing glucose production in the liver. e-dmj.orgwikipedia.org This process is initiated when insulin binds to its receptor, a receptor tyrosine kinase, triggering a phosphorylation cascade involving substrates like Insulin Receptor Substrate (IRS) proteins, which in turn activates pathways such as the PI3K/Akt pathway. cellsignal.combosterbio.com

The indirect influence of β-D-glucose on this system can be understood through several mechanisms:

Metabolic Overload and Insulin Resistance: Chronically elevated levels of blood glucose lead to increased glucose uptake and metabolism in cells. This can result in an accumulation of metabolic intermediates and byproducts. For example, excess glucose can be shunted into lipid synthesis, increasing the levels of triglycerides and free fatty acids (FFAs). e-dmj.org Elevated FFAs are known to impair insulin signaling by disrupting key components of the cascade that links the insulin receptor to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, a critical step for glucose uptake. e-dmj.orge-dmj.org This impairment is a hallmark of insulin resistance.

Hormonal Crosstalk: Blood glucose levels regulate the secretion of other hormones that can influence insulin action. High glucose stimulates insulin release but suppresses the secretion of glucagon (B607659) from pancreatic α-cells. wikipedia.org Glucagon opposes insulin's action, primarily by stimulating glucose production in the liver. wikipedia.org Furthermore, other hormones like vasopressin can potentiate glucose-stimulated insulin secretion, adding another layer of indirect regulation. mdpi.com Extracellular metabolites like ADP, derived from ATP co-secreted with insulin, can also induce glucagon secretion, indirectly affecting the glucose-insulin balance. frontiersin.org

Autocrine Signaling in Pancreatic β-cells: Insulin itself can act in an autocrine fashion on pancreatic β-cells to regulate its own secretion and promote cell survival. mdpi.com The glucose-stimulated secretion of insulin initiates this feedback loop. mdpi.com However, under conditions of chronic hyperglycemia and hyperinsulinemia, this signaling can become dysregulated, contributing to β-cell dysfunction. mdpi.com

In essence, while the insulin receptor responds directly to insulin, its sensitivity and the efficiency of its downstream signaling pathways are profoundly influenced by the metabolic state of the cell and the broader hormonal environment, both of which are heavily dictated by the availability and metabolism of glucose.

Chemical Synthesis and Derivatives of β D Glucose

Stereoselective Glycosylation Strategies

Achieving stereocontrol in the formation of the glycosidic bond is a central challenge in carbohydrate synthesis. The creation of a β-linkage to a glucose unit requires specific strategies to favor this stereochemical outcome over the α-anomer.

Koenigs-Knorr Methodology and Modern Adaptations

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of glycosidic bond formation. slideshare.net The classical approach involves the reaction of a glycosyl halide, typically a peracetylated glucopyranosyl bromide, with an alcohol in the presence of a promoter, often a salt of a heavy metal like silver or mercury. researchgate.netmdpi.combldpharm.com The reaction proceeds through nucleophilic substitution at the anomeric carbon. libretexts.org A key aspect of this method is the use of a participating group at the C-2 position, such as an acetate (B1210297) group. This group assists in the departure of the halide leaving group and forms a cyclic oxonium ion intermediate, which shields the α-face of the sugar. libretexts.orgscielo.br Consequently, the incoming alcohol can only attack from the β-face, leading to the stereoselective formation of the β-glycoside. libretexts.orgnumberanalytics.com

While historically significant, the use of toxic and expensive heavy metal promoters has driven the development of modern adaptations. researchgate.net These modifications aim to improve the reaction's efficiency, reduce its environmental impact, and enhance its stereoselectivity. numberanalytics.com Innovations include the use of less toxic promoters like lithium carbonate (Li₂CO₃) and cadmium carbonate. researchgate.netmdpi.com For instance, Li₂CO₃ has been successfully used as a promoter for the glycosidation of various fatty alcohols with tetra-O-acetylbromo-β-D-glucopyranoside, offering good yields and easier separation. researchgate.net Other developments focus on optimizing reaction conditions, such as temperature and solvent, to better control the stereochemical outcome. numberanalytics.com

Advantages of the Koenigs-Knorr Method:

It is a low-temperature process, which allows for control over the degree of polymerization of glucose.

The absence of a strong acid promoter at low temperatures prevents the charring of the saccharides.

The final product typically has minimal colored impurities.

Lewis Acid Promoted Glycosidation

Lewis acid-promoted glycosylation is a widely used and well-researched alternative for forming glycosidic bonds. beilstein-journals.org This method typically employs a glycosyl donor with a suitable leaving group at the anomeric position, such as an acetate, which is activated by a Lewis acid. wikipedia.org Common Lewis acids used for this purpose include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.org

The reaction mechanism generally involves the activation of the anomeric leaving group by the Lewis acid, leading to the formation of a key intermediate, an oxocarbenium ion. scielo.brbeilstein-journals.org This highly electrophilic species then reacts with the nucleophilic alcohol acceptor. beilstein-journals.org The stereochemical outcome of the reaction is heavily influenced by the presence of a neighboring participating group at the C-2 position of the glucose donor. beilstein-journals.org When a participating group like an acetyl group is present, it can form a dioxolenium ion intermediate, which blocks the α-face and directs the incoming nucleophile to the β-face, resulting in the formation of a 1,2-trans-glycoside (a β-glycoside in the case of glucose). scielo.br

The choice of Lewis acid can be critical. "Minimally competent" Lewis acids, such as indium(III) bromide (InBr₃), have been shown to be effective catalysts that can promote the desired glycosylation with sugar peracetates while minimizing side product formation. nih.gov Stronger Lewis acids, on the other hand, can sometimes lead to anomerization of the product, where the initially formed β-glycoside is converted to the more thermodynamically stable α-anomer. rsc.org The stereoselectivity can also be dependent on the reactivity of the glycosyl donor and the specific Lewis acid used, which can dictate whether the reaction proceeds through an Sₙ1 or Sₙ2-like pathway. acs.org

Enzymatic β-Glycosidation for Natural Product Synthesis

Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the formation of β-glycosidic bonds. mdpi.com Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the two main classes of enzymes employed for this purpose. mdpi.commdpi.com These biocatalysts provide several advantages over chemical methods, including high regioselectivity and stereospecificity, and mild reaction conditions that obviate the need for protecting groups. mdpi.comnih.gov

Glycosyltransferases typically utilize activated sugar donors, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to transfer a glucose moiety to an acceptor molecule, almost always resulting in a β-glycoside. mdpi.compreprints.org This approach is highly efficient and specific, making it ideal for the synthesis of complex natural products. nih.gov For example, bacterial GTs have been used for the regioselective O-glycosylation of ganoderic acids, using UDP-glucose as the sugar donor. mdpi.com

Glycoside hydrolases, which normally cleave glycosidic bonds, can be used in reverse to synthesize them through a process called transglycosylation. nih.govjmb.or.kr In the presence of a high concentration of an acceptor alcohol, the enzyme can transfer the glycosyl moiety from a donor substrate to the acceptor instead of water. researchgate.net To favor synthesis over hydrolysis, mutant glycosidases known as glycosynthases have been developed. These enzymes are engineered to lack hydrolytic activity but retain the ability to form glycosidic linkages, making them powerful tools for oligosaccharide synthesis. mdpi.comnih.gov Another strategy involves using transglycosylases, which are naturally occurring enzymes that catalyze the transfer of glycosyl groups. lu.semdpi.com For instance, β-glucosidase from almonds has been used for the direct β-glycosidation of functionalized primary alcohols in the presence of D-glucose to produce naturally occurring β-D-glucopyranosides. researchgate.net

Synthesis of β-D-Glucose-Containing Oligosaccharides and Glycoconjugates

The assembly of β-D-glucose units into larger oligosaccharides and their conjugation to other molecules are essential for creating probes to study biological processes and for developing potential therapeutics.

Advanced Strategies for Oligosaccharide Assembly

The synthesis of complex oligosaccharides requires sophisticated strategies to control the sequence and stereochemistry of the glycosidic linkages. One-pot methods, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as highly efficient approaches. nih.gov These strategies often rely on the differential reactivity of glycosyl donors. nih.gov

Convergent strategies are also highly advantageous for synthesizing longer oligosaccharides as they reduce the total number of synthetic steps. dtu.dk This approach involves the synthesis of smaller oligosaccharide building blocks, which are then coupled together to form the final, larger structure. dtu.dk For example, di-, tri-, tetra-, and pentasaccharide building blocks have been used to synthesize long linear β-D-glucan oligosaccharides. dtu.dk

Automated glycan assembly has further revolutionized the field, allowing for the rapid and efficient synthesis of complex oligosaccharides. rsc.org Electrochemical methods, for instance, can be used to activate glycosyl donors in a controlled manner, enabling the stepwise elongation of an oligosaccharide chain in an automated synthesizer. rsc.orgconfex.com

Synthesized Derivatives for Research Applications

Synthetically derived β-D-glucose molecules are indispensable tools in biochemical and medical research. These derivatives are often designed with specific functionalities to probe biological systems or to act as inhibitors of enzymes involved in glucose metabolism.

For example, glucose conjugates, where glucose is linked to another molecule, have been developed to target specific cell types. nih.gov Derivatives of β-D-glucose have been synthesized to act as inhibitors of enzymes like glycogen (B147801) phosphorylase, which is a key enzyme in glucose homeostasis. sciforum.netmdpi.comdrugbank.commdpi.com The design of these inhibitors often involves attaching various chemical moieties to the glucose scaffold to enhance binding affinity and selectivity. mdpi.com

Fluorescently labeled glucose derivatives serve as probes to visualize and study glucose uptake and metabolism in living cells. sciforum.netmdpi.com For instance, a (β-D-glucopyranosyl)julolidine analogue has been synthesized as a fluorescent molecular rotor that can probe its interaction with glycogen phosphorylase. sciforum.net Other derivatives are designed as potential chain terminators for the biosynthesis of β-glucans, which are important components of fungal cell walls. nih.gov The synthesis of N-alkyl derivatives of 2-amino-2-deoxy-β-D-glucose has also been explored for potential biological activities. nih.gov Furthermore, triazole derivatives of D-glucose have been synthesized and studied for their self-assembling properties, which could have applications in materials science and drug delivery. odu.edu

Below is a table summarizing some synthesized β-D-glucose derivatives and their research applications.

| Derivative Class | Specific Example | Research Application |

| Glycogen Phosphorylase Inhibitors | N-acyl-β-D-glucopyranosylamines | Inhibition of glycogen phosphorylase for potential therapeutic use in type 2 diabetes. mdpi.com |

| 2-β-D-glucopyranosyl-5-phenyltetrazole | Studying structure-activity relationships of β-D-glucopyranosyl azole type inhibitors. mdpi.com | |

| Fluorescent Probes | (β-D-glucopyranosyl)julolidine analogue | Fluorescent probe to study interactions with glycogen phosphorylase. sciforum.net |

| Targeted Drug Delivery | Benzylguanine-glucose conjugates | Inhibition of DNA repair protein MGMT for cancer therapy research. nih.gov |

| Antifungal Research | UDP-glucose derivatives modified at C-3 | Potential chain terminators of β-glucan biosynthesis. nih.gov |

| N-Ethyl- and N-pentyl-d-glucosamines | Investigating antifungal activity. nih.gov | |

| Materials Science | β-triazolyl glycosides of D-glucose | Study of self-assembling properties for potential use as low molecular weight gelators. odu.edu |

| Enzyme Substrates | Allyl – O – D – Glucofuranosides | Synthesis of unsaturated glycosides for use as enzyme substrates. researchgate.net |

Protected Forms (e.g., β-D-Glucose Pentaacetate) in Mechanistic Studies

In the realm of chemical synthesis and mechanistic elucidation, protected forms of β-D-glucose are indispensable tools. The protection of its reactive hydroxyl groups allows for selective chemical transformations at specific positions. Among the most widely utilized protected derivatives is β-D-glucose pentaacetate, a fully acetylated form of glucose. allgreenchems.com The five acetyl groups mask the hydroxyl functionalities, rendering it a versatile intermediate for a multitude of chemical modifications and a valuable probe for studying reaction mechanisms. allgreenchems.com